3-(Tert-butoxy)-5-fluorobenzonitrile

Description

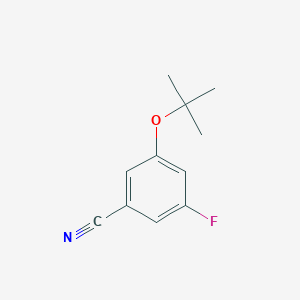

3-(Tert-butoxy)-5-fluorobenzonitrile is a substituted benzonitrile derivative characterized by a tert-butoxy group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. The tert-butoxy group confers steric bulk and lipophilicity, while the fluorine atom enhances electronic effects, influencing binding affinity and metabolic stability .

Properties

Molecular Formula |

C11H12FNO |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzonitrile |

InChI |

InChI=1S/C11H12FNO/c1-11(2,3)14-10-5-8(7-13)4-9(12)6-10/h4-6H,1-3H3 |

InChI Key |

GEJAUGJUQQJTSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC(=C1)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-5-fluorobenzonitrile typically involves the introduction of the tert-butoxy group and the fluorine atom onto a benzonitrile core. One common method involves the reaction of 3-hydroxy-5-fluorobenzonitrile with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butoxy group. The reaction conditions usually require heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the benzonitrile core, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzonitrile core.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butoxy)-5-fluorobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the development of biologically active molecules for pharmaceutical research.

Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group for amines, facilitating selective reactions in organic synthesis. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable building block in various chemical transformations .

Comparison with Similar Compounds

4-Amino-5-fluoro-2-isopropoxybenzonitrile (Compound 3)

- Substituents: Amino (4-position), fluorine (5-position), isopropoxy (2-position).

- The amino group introduces hydrogen-bonding capability, which may enhance target engagement in certain contexts.

- Applications: Used as an intermediate in the synthesis of teriflunomide analogs .

(S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385)

- Substituents : Difluoro-hydroxyindenyl-sulfonyl moiety (3-position), fluorine (5-position).

- Key Differences : The indenyl-sulfonyl group enhances HIF-2α inhibition by mimicking natural substrates. PT2385 has shown clinical promise in ccRCC due to its ability to disrupt HIF-2α dimerization .

- Pharmacological Data: IC₅₀ values in the nanomolar range for HIF-2α inhibition .

3-(Difluoromethyl)-5-fluorobenzonitrile

- Substituents : Difluoromethyl (3-position), fluorine (5-position).

- Key Differences : The difluoromethyl group increases electronegativity and metabolic stability compared to tert-butoxy. However, it lacks the steric bulk necessary for binding to certain hydrophobic pockets.

- Physicochemical Properties : Molecular weight = 171.12 g/mol; purity ≥95% .

Belzutifan (MK-6482)

- Substituents : Dihydroxy-difluoroindenyl-sulfonyl (3-position), fluorine (5-position).

- Key Differences : Approved for von Hippel-Lindau disease-associated tumors, belzutifan shares the 5-fluorobenzonitrile core but incorporates a chiral indenyl-sulfonyl group for enhanced HIF-2α binding.

- Clinical Relevance : FDA-approved in 2021; molecular weight = 383.34 g/mol .

Comparative Data Table

Mechanistic and Functional Insights

- HIF-2α Inhibitors (PT2385, Belzutifan): Both compounds exploit the 5-fluorobenzonitrile scaffold but incorporate bulky, chiral substituents to block HIF-2α dimerization.

- Metabolic Stability : The tert-butoxy group may improve metabolic stability compared to smaller alkoxy groups (e.g., isopropoxy in Compound 3) due to increased steric shielding of the ether linkage .

- Synthetic Utility : Tert-butyl esters (e.g., in ) are commonly used as protective groups, suggesting that this compound could serve as a versatile intermediate in multistep syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.